N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12(2)17(21)19-14-10-8-13(9-11-14)18-20-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQUCBLEKQSEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane at reflux temperature . The reaction proceeds through a cyclization process to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of nanocatalysts and other advanced catalytic systems can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzoxazole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and materials.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of colorectal cancer.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide stands out due to its specific structural features and the presence of the 2-methylbutanamide group, which may contribute to its unique biological activities and chemical properties. Compared to other benzoxazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
